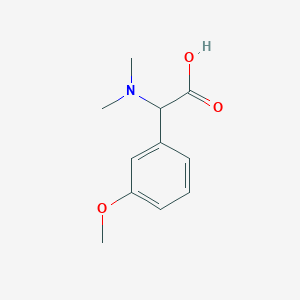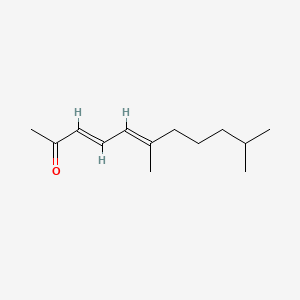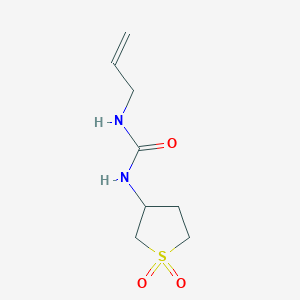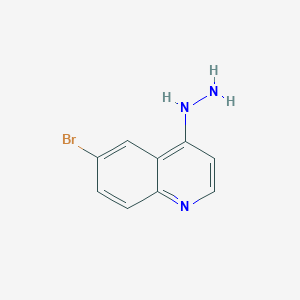![molecular formula C9H22N4O4S2 B12121753 [1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide](/img/structure/B12121753.png)
[1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide is a chemical compound with the molecular formula C9H22N4O4S2 and a molecular weight of 314.4254 . This compound belongs to the class of diazepanes, which are seven-membered nitrogen heterocycles. Diazepanes are known for their diverse biological properties and pharmaceutical importance .
Preparation Methods
The synthesis of [1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide can be achieved through various methods. One efficient method involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination . This method allows for the construction of chiral 1,4-diazepanes with high enantiomeric excess. The reaction conditions typically involve the use of NADPH as a cofactor and sodium phosphate buffer at pH 7.5 .
Chemical Reactions Analysis
[1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts, Cp2TiCl2, and m-phthalic acid . The major products formed from these reactions are often benzodiazepines, which are essential structural motifs in biologically active compounds and pharmaceutical agents .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of chiral 1,4-diazepanes, which are important structural units in pharmaceuticals . In biology and medicine, it has been studied for its potential use in the treatment of glaucoma and ocular hypertension . Additionally, it is used in the development of selective, dual-orexin receptor antagonists for the treatment of primary insomnia .
Mechanism of Action
The mechanism of action of [1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide involves its interaction with specific molecular targets and pathways. For example, it acts as a Rho-associated kinase inhibitor, which is crucial for its therapeutic effects in treating glaucoma and ocular hypertension . The compound’s interaction with orexin receptors also plays a significant role in its use as a treatment for primary insomnia .
Comparison with Similar Compounds
[1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide can be compared with other similar compounds such as piperazines and 1,5-diazocanes . While piperazines are widely found in commercially available compounds and bioactive molecules, 1,4-diazepanes offer unique structural and functional properties that make them valuable in pharmaceutical research . The modular synthetic approach used for 1,4-diazepanes allows for greater diversity in the resulting heterocyclic scaffolds .
Properties
Molecular Formula |
C9H22N4O4S2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-N,1-N,4-N,4-N-tetramethyl-1,4-diazepane-1,4-disulfonamide |
InChI |
InChI=1S/C9H22N4O4S2/c1-10(2)18(14,15)12-6-5-7-13(9-8-12)19(16,17)11(3)4/h5-9H2,1-4H3 |
InChI Key |
JTTWAWFMFQHIIG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCN(CC1)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-3-{[3-(trifluoromethyl)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B12121674.png)






![6-chloro-N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12121723.png)
![Methyl 4-[2-(4-ethoxyphenoxy)acetamido]benzoate](/img/structure/B12121724.png)
![[(E)-4-methylpentan-2-ylideneamino]thiourea](/img/structure/B12121728.png)

![2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B12121739.png)

